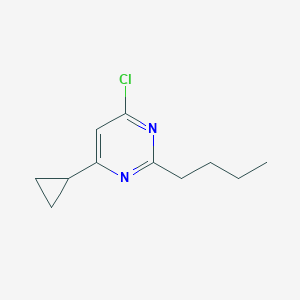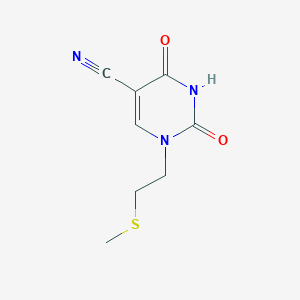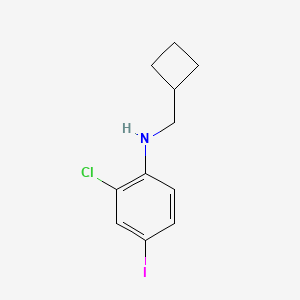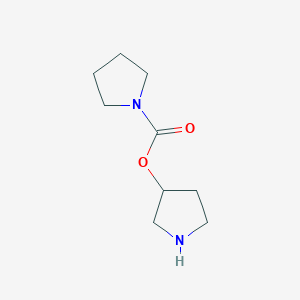
2-Butyl-4-chloro-6-cyclopropylpyrimidine
Descripción general
Descripción
2-Butyl-4-chloro-6-cyclopropylpyrimidine (BCCP) is a heterocyclic organic compound that is widely used in scientific research. BCCP is a derivative of pyrimidine and is composed of six atoms in a ring structure. It is a colorless, odorless, and non-toxic compound that is soluble in both organic and aqueous solvents. BCCP has a variety of applications in the field of organic synthesis, biochemistry, and pharmacology.
Mecanismo De Acción
2-Butyl-4-chloro-6-cyclopropylpyrimidine has several mechanisms of action. It is a potent inhibitor of monoamine oxidase (MAO) and has been shown to inhibit the activity of MAO-A and MAO-B. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been shown to inhibit the activity of the enzyme cyclooxygenase (COX). 2-Butyl-4-chloro-6-cyclopropylpyrimidine has also been shown to inhibit the activity of the enzyme tyrosine hydroxylase (TH), which is involved in the synthesis of neurotransmitters. Finally, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been shown to modulate the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
2-Butyl-4-chloro-6-cyclopropylpyrimidine has several biochemical and physiological effects. It has been shown to modulate the activity of several enzymes involved in the metabolism of neurotransmitters. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been shown to modulate the activity of several enzymes involved in the metabolism of fatty acids. 2-Butyl-4-chloro-6-cyclopropylpyrimidine has also been shown to modulate the activity of several enzymes involved in the metabolism of carbohydrates. Finally, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been shown to modulate the activity of several enzymes involved in the metabolism of amino acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 2-Butyl-4-chloro-6-cyclopropylpyrimidine for lab experiments is its low cost and availability. It is relatively inexpensive and can be easily obtained from chemical suppliers. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine is non-toxic and has a wide range of applications in scientific research. However, there are some limitations to using 2-Butyl-4-chloro-6-cyclopropylpyrimidine for lab experiments. It is a relatively unstable compound and can degrade over time. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine is not soluble in all solvents and may require special solvents for use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 2-Butyl-4-chloro-6-cyclopropylpyrimidine. It could be used in the development of new drugs, agrochemicals, and other organic compounds. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine could be used to further explore its mechanism of action and its potential effects on various biochemical and physiological processes. Finally, 2-Butyl-4-chloro-6-cyclopropylpyrimidine could be used to further explore its potential applications in the field of organic synthesis.
Aplicaciones Científicas De Investigación
2-Butyl-4-chloro-6-cyclopropylpyrimidine has a variety of applications in scientific research. It is widely used in organic synthesis as a starting material for the synthesis of various heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been used in the synthesis of drugs such as anti-cancer agents, anti-inflammatory agents, and antibiotics. In addition, 2-Butyl-4-chloro-6-cyclopropylpyrimidine has been used in the synthesis of biopolymers and catalysts.
Propiedades
IUPAC Name |
2-butyl-4-chloro-6-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-2-3-4-11-13-9(8-5-6-8)7-10(12)14-11/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFFGLDNAKKHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CC(=N1)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-4-chloro-6-cyclopropylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470058.png)
![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470059.png)
![2-[1-(Oxan-4-yl)piperidin-4-yl]acetic acid](/img/structure/B1470060.png)



![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470067.png)

![1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470069.png)
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470070.png)

